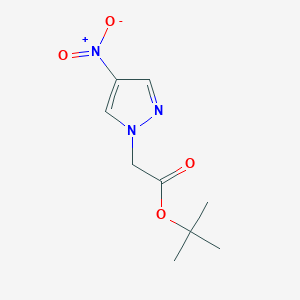

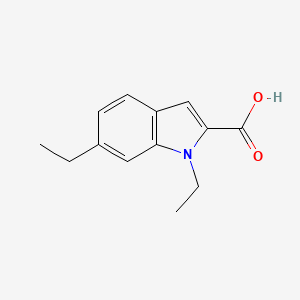

1-(2-Ethylhexyl)-4-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

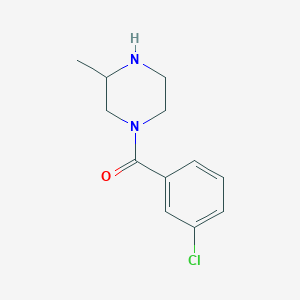

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . “1-(2-Ethylhexyl)” suggests a substitution on the pyrazole ring with a 2-ethylhexyl group, which is a common moiety in various chemical compounds . The “4-nitro” indicates a nitro group (-NO2) substitution at the 4th position of the pyrazole ring.

Chemical Reactions Analysis

As a nitro compound, it might participate in reactions typical for nitro compounds, such as reduction. The pyrazole ring might undergo reactions typical for aromatic heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which isn’t fully clear without further information .Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) detailed a synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which can be derived from pyrazole aldehydes like 1-(2-Ethylhexyl)-4-nitro-1H-pyrazole. This method demonstrated potential applications in developing fluorescence probes for biological imaging and significant antibacterial and antifungal activity (Banoji et al., 2022).

Synthesis of Pyrazolo Derivatives and Biological Activity : Research by Titi et al. (2020) explored the synthesis of pyrazole derivatives, including those related to this compound, and examined their biological activity against breast cancer and microbes. This indicates the compound's relevance in medicinal chemistry and drug development (Titi et al., 2020).

Experimental and Theoretical Investigations : A study conducted by Evecen et al. (2016) involved the synthesis of a pyrazole compound closely related to this compound. They performed experimental and theoretical investigations, including X-ray diffraction, IR, NMR, and density functional method (DFT) calculations. This research contributes to our understanding of the molecular structure and properties of pyrazole compounds (Evecen et al., 2016).

Synthesis of Nitro and Amino N-Heterocycles : Takagi et al. (1987) investigated the synthesis of nitro derivatives of pyrazole, including those related to this compound, and their transformation into amino derivatives. This research is significant in the field of heterocyclic chemistry (Takagi et al., 1987).

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) explored the synthesis of condensed pyrazoles using ethyl triflyloxy-1H-pyrazole-4-carboxylates, demonstrating the versatility of pyrazole derivatives in creating complex chemical structures (Arbačiauskienė et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-ethylhexyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)8-13-9-11(7-12-13)14(15)16/h7,9-10H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQTGNDWSKDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)